

Application Notes and Protocols for PD168393 in Cell Culture

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Compound of Interest

Compound Name: PD168393

Cat. No.: B1684512

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These application notes provide detailed protocols for utilizing **PD168393**, a potent and irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR) and ErbB2, in cell culture experiments. The following sections detail the mechanism of action, provide quantitative data on its cellular effects, and offer step-by-step experimental protocols for assessing cell viability and target engagement.

Mechanism of Action

PD168393 is a member of the 4-(phenylamino)quinazoline class of tyrosine kinase inhibitors. It selectively and irreversibly binds to the ATP-binding pocket of the EGFR kinase domain. Specifically, it forms a covalent bond with the cysteine residue at position 773 (Cys773) within the active site of EGFR[1]. This irreversible binding locks the kinase in an inactive state, preventing autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation. While highly potent against EGFR (ErbB1) and also active against ErbB2, **PD168393** shows minimal activity against other tyrosine kinases like PDGFR, FGFR, and insulin receptor, as well as serine/threonine kinases like PKC[1].

Quantitative Data Summary

The following tables summarize the in vitro efficacy of **PD168393** across various cell lines and experimental conditions.

Table 1: IC50 Values of **PD168393** in Different Cell Lines

Cell Line	Cancer Type	Target	IC50 Value	Assay Type
A431	Epidermoid Carcinoma	EGFR Autophosphorylation	Not specified, but complete suppression observed	Western Blot
MDA-MB-453	Breast Cancer	Heregulin-induced Tyrosine Phosphorylation	5.7 nM	Not specified
HS-27	Human Fibroblast	EGF-mediated Tyrosine Phosphorylation	1-6 nM	Not specified
3T3-Her2	Murine Fibroblast (Her2 overexpressing)	Her2-induced Tyrosine Phosphorylation	~100 nM	Not specified
SKBr3	Breast Cancer	Cell Growth	0.2 μM	Cell-based assay

Table 2: Effects of **PD168393** on Cellular Proliferation

Cell Line	Treatment Condition	Endpoint	Result
Oral Keratinocytes	40 nM PD168393 with 1 ng/mL EGF	Population Doubling Time (PDT)	Significant increase in PDT compared to EGF alone[2]
DU145 (Prostate Cancer)	Combination with Paclitaxel	Cytotoxicity	Significantly potentiated paclitaxel cytotoxicity[3]

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of **PD168393** using a colorimetric MTT assay, which measures cell metabolic activity as an indicator of viability.

Materials:

- **PD168393** stock solution (10 mM in DMSO)
- Target cells (e.g., A431, MDA-MB-453)
- Complete growth medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Phosphate-Buffered Saline (PBS)
- Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding:
 - Harvest and count cells.
 - Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium[4]. For A431 cells, a seeding density of 100,000 cells/well in a 12-well plate can be adapted for 96-well format[5].

- Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of **PD168393** in complete growth medium. A typical starting range is from 0.1 nM to 10 µM.
 - Include a vehicle control (DMSO) at the same final concentration as the highest **PD168393** concentration.
 - Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.
 - Incubate for 48-72 hours.
- MTT Addition and Incubation:
 - After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well[4].
 - Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
- Solubilization and Measurement:
 - Carefully remove the medium containing MTT.
 - Add 100 µL of solubilization solution to each well to dissolve the formazan crystals[4].
 - Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization[6].
 - Measure the absorbance at 570 nm using a microplate reader[4].
- Data Analysis:
 - Subtract the absorbance of the blank wells (medium only) from all other readings.
 - Calculate the percentage of cell viability for each **PD168393** concentration relative to the vehicle control (100% viability).

- Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot Analysis of EGFR Phosphorylation

This protocol details the procedure for assessing the inhibitory effect of **PD168393** on EGFR autophosphorylation.

Materials:

- **PD168393** stock solution (10 mM in DMSO)
- Target cells (e.g., A431)
- Complete growth medium and serum-free medium
- 6-well cell culture plates
- Epidermal Growth Factor (EGF)
- Ice-cold PBS
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer (4x)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-pEGFR (e.g., Tyr1173), anti-total EGFR, anti- β -actin

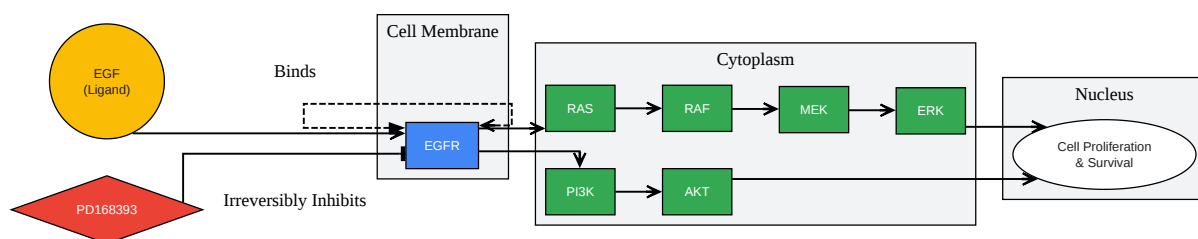
- HRP-conjugated secondary antibodies
- ECL substrate
- Chemiluminescence imaging system

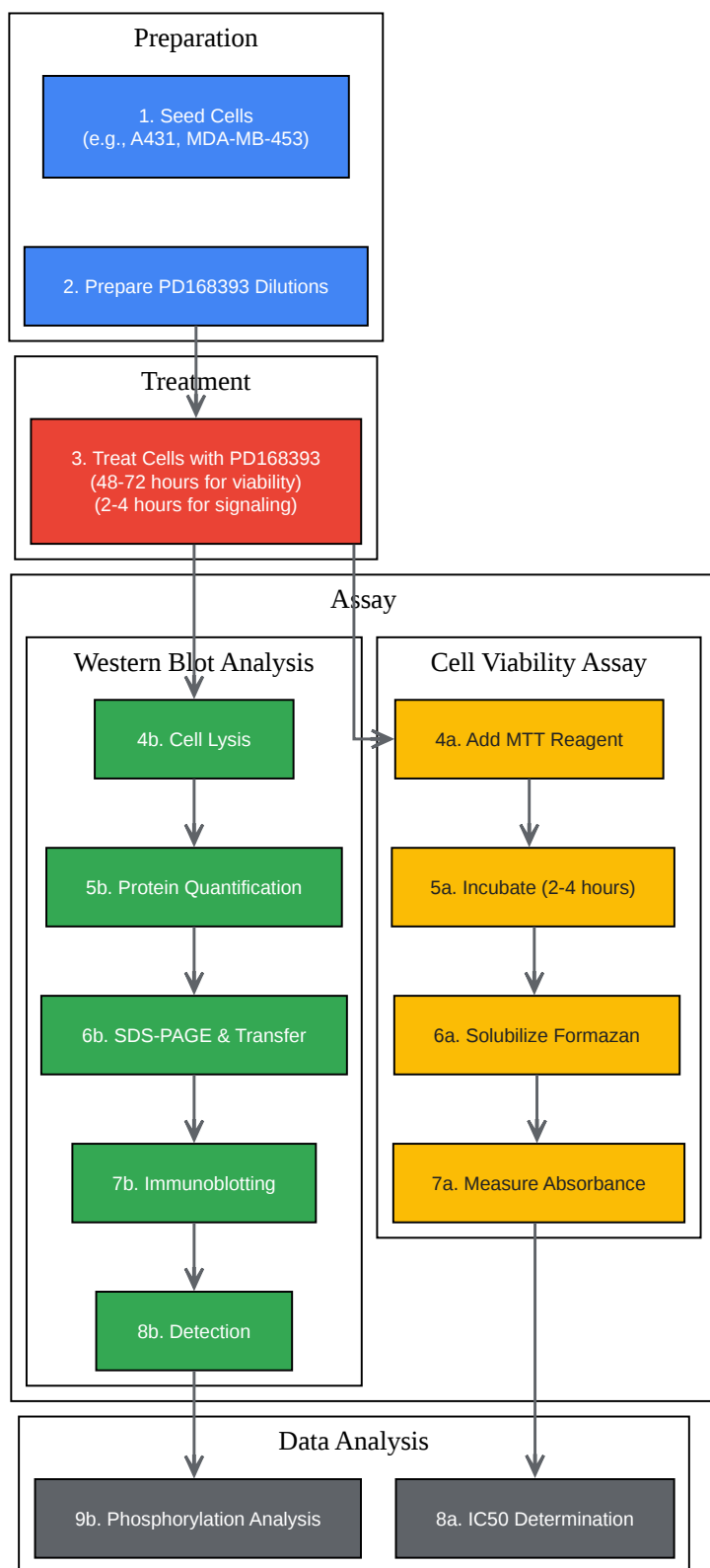
Procedure:

- Cell Culture and Treatment:
 - Seed A431 cells in 6-well plates and grow to 70-80% confluency.
 - Serum-starve the cells for 12-24 hours.
 - Treat the cells with various concentrations of **PD168393** (e.g., 0, 1, 10, 100 nM) for 2-4 hours. Include a vehicle control.
 - Stimulate the cells with 25-100 ng/mL of EGF for 5-15 minutes at 37°C to induce EGFR phosphorylation[5][7].
- Cell Lysis and Protein Quantification:
 - Place the plates on ice and aspirate the medium.
 - Wash the cells twice with ice-cold PBS.
 - Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
 - Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
 - Centrifuge the lysates to pellet cell debris and collect the supernatant.
 - Determine the protein concentration using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Normalize the protein concentration of all samples.
 - Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.

- Load 20-30 µg of total protein per lane onto an SDS-PAGE gel.
- Perform electrophoresis and then transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies (e.g., anti-pEGFR 1:1000, anti-EGFR 1:1000, anti-β-actin 1:40,000) overnight at 4°C[8].
 - Wash the membrane three times with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:7700 dilution) for 1 hour at room temperature[8][9].
 - Wash the membrane again three times with TBST.
- Detection:
 - Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
 - Analyze the band intensities to determine the change in EGFR phosphorylation relative to total EGFR and the loading control (β-actin).

Visualizations





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